molecular formula C10H14BrN3O B2435596 (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1001500-64-6

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2435596
CAS No.: 1001500-64-6
M. Wt: 272.146
InChI Key: VYTSHNXQERRPRH-WAYWQWQTSA-N
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Description

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo-substituted pyrazole ring, an ethyl group, and a dimethylamino group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Propenone Moiety: The propenone moiety can be synthesized through a condensation reaction between an aldehyde and a ketone in the presence of a base.

    Coupling Reactions: The final step involves coupling the bromo-substituted pyrazole with the propenone moiety in the presence of a suitable catalyst and reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development, targeting specific biological pathways or receptors.

    Industry: The compound may be used in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chloro-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a chloro substituent instead of bromo.

    (E)-1-(4-methyl-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a methyl substituent instead of bromo.

    (E)-1-(4-bromo-1-methylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a methyl group instead of ethyl.

Uniqueness

(2E)-1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the bromo substituent and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)10(12-14)9(15)5-6-13(2)3/h5-7H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTSHNXQERRPRH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C=CN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)/C=C/N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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